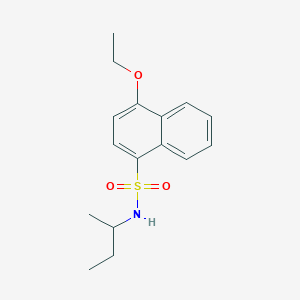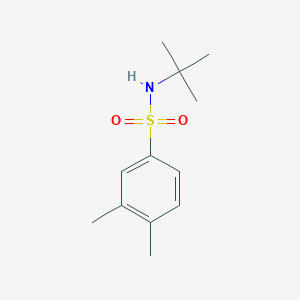
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate, also known as MFOB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MFOB belongs to the class of benzoates and is a derivative of 3-fluorobenzoic acid.
Mechanism of Action
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate inhibits the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation. By inhibiting the production of prostaglandins, 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate reduces inflammation and pain. 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate has been found to have anti-inflammatory, analgesic, and anti-cancer effects. It reduces inflammation and pain by inhibiting the activity of COX-2 and reducing the production of prostaglandins. 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The synthesis method of 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate is simple, efficient, and cost-effective, making it an attractive option for large-scale synthesis. 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate has shown promising results in various fields of scientific research, including anti-inflammatory, analgesic, and anti-cancer properties. However, 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate has not been extensively studied for its toxicity and safety profile, which is a limitation for lab experiments.
Future Directions
There are several future directions for the study of 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate. One potential direction is to study its toxicity and safety profile in more detail. Another direction is to investigate its potential applications in other fields, such as neuroprotection and cardiovascular protection. Further studies are also needed to understand the mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate in more detail and to identify potential drug targets for its use in therapy.
Conclusion
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate is a synthetic compound that has shown promising results in various fields of scientific research, including anti-inflammatory, analgesic, and anti-cancer properties. Its simple synthesis method and potential applications make it an attractive option for further study. However, more research is needed to understand its toxicity and safety profile in more detail and to identify potential drug targets for its use in therapy.
Synthesis Methods
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate can be synthesized using a simple one-pot reaction between 3-fluorobenzoic acid and 4-methylphenacyl bromide in the presence of triethylamine and N,N-dimethylformamide. The reaction yields 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate in good to excellent yields. The synthesis method is simple, efficient, and cost-effective, making it an attractive option for large-scale synthesis.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
Product Name |
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate |
|---|---|
Molecular Formula |
C16H13FO3 |
Molecular Weight |
272.27 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 3-fluorobenzoate |
InChI |
InChI=1S/C16H13FO3/c1-11-5-7-12(8-6-11)15(18)10-20-16(19)13-3-2-4-14(17)9-13/h2-9H,10H2,1H3 |
InChI Key |
NWLMQGMIEMZSDI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)







